Ximelagatran Nitrile
Descripción general
Descripción
Ximelagatran Nitrile is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of ximelagatran, an anticoagulant that was developed as a potential replacement for warfarin. This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, making it a valuable compound in the treatment and prevention of thromboembolic disorders .
Métodos De Preparación
The synthesis of Ximelagatran Nitrile involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the nitrile group through a reaction involving cyanide sources. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Análisis De Reacciones Químicas
Ximelagatran Nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
Ximelagatran Nitrile has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nitrile reactions. In biology, it serves as a tool to investigate the role of thrombin in various physiological processes. In medicine, this compound is explored for its potential as an anticoagulant in the treatment of conditions such as deep vein thrombosis and atrial fibrillation. Additionally, it has industrial applications in the synthesis of other pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of Ximelagatran Nitrile involves its conversion to melagatran, the active form of the compound. This conversion occurs through hydrolysis and dehydroxylation reactions in the liver and other tissues. Melagatran then inhibits thrombin by binding to its active site, preventing the conversion of fibrinogen to fibrin, a crucial step in the formation of blood clots. This inhibition of thrombin reduces the risk of thromboembolic events .
Comparación Con Compuestos Similares
Ximelagatran Nitrile is unique compared to other anticoagulants due to its oral bioavailability and direct inhibition of thrombin. Similar compounds include dabigatran, rivaroxaban, and apixaban, which also act as direct thrombin inhibitors or factor Xa inhibitors. this compound stands out due to its specific mechanism of action and its potential to overcome the limitations associated with traditional anticoagulants like warfarin .
Actividad Biológica
Ximelagatran nitrile is a derivative of ximelagatran, which is an oral direct thrombin inhibitor that was developed for anticoagulation therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and associated safety concerns.
Overview of Ximelagatran
Ximelagatran is a prodrug that converts to melagatran, a direct thrombin inhibitor. It was initially developed for the prevention and treatment of thromboembolic disorders. Its mechanism of action involves the competitive inhibition of thrombin, which is crucial in the coagulation cascade. The compound has shown to be effective in preventing strokes in patients with atrial fibrillation and in managing deep vein thrombosis (DVT) .
Table 1: Comparison of Ximelagatran and Warfarin
Feature | Warfarin Sodium | Ximelagatran–Melagatran |
---|---|---|
Origin | Synthetic | Synthetic |
Mechanism of Action | Inhibition of clotting factors synthesis | Direct thrombin inhibition |
Onset of Action | Slow | Rapid |
Effective Anticoagulant | Yes | Yes |
Risk of Hemorrhage | Significant | Equivalent |
Administration Route | Oral, once daily | Oral, twice daily |
Pharmacokinetics | Unpredictable | Predictable |
Dietary Interactions | Significant | Minimal |
Pharmacological Properties
This compound demonstrates several pharmacological benefits:
- Rapid Absorption : The bioavailability of ximelagatran is approximately 20%, with peak plasma concentrations achieved within 1.5 to 2 hours after administration .
- Predictable Pharmacokinetics : Unlike warfarin, ximelagatran does not require routine monitoring due to its predictable pharmacokinetics .
- Efficacy : Clinical trials have shown that ximelagatran is non-inferior to warfarin in preventing strokes in patients with atrial fibrillation and superior for venous thromboembolism prevention post-surgery .
Clinical Studies and Efficacy
The efficacy of ximelagatran was evaluated in several large-scale clinical trials:
- SPORTIF Trials : These trials compared ximelagatran with warfarin in patients with nonvalvular atrial fibrillation. Results indicated that ximelagatran was as effective as warfarin in preventing stroke and systemic embolism .
- Safety Concerns : Despite its efficacy, long-term use (beyond 35 days) raised significant safety concerns due to liver toxicity. The incidence of elevated liver enzymes was notably higher than in comparator groups .
Case Study: Liver Toxicity
A notable case involved a patient who developed severe liver injury after long-term treatment with ximelagatran. This led to the drug's withdrawal from the market due to concerns about idiosyncratic drug-induced liver injury. The mechanism behind this toxicity remains unclear but may involve genetic predispositions related to major histocompatibility complex (MHC) alleles .
Propiedades
IUPAC Name |
ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJZPLHHDGCCL-RBBKRZOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436987 | |
Record name | Ximelagatran Nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260790-61-2 | |
Record name | Ximelagatran Nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.